1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps:
Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthiolating salts).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: Exploration of its potential as a pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can act as a leaving group in substitution reactions, while the fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylsulfonyl)benzene
Uniqueness: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s lipophilicity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrF4S |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
InChI Key |
IUPFHTHVJBGFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.